![molecular formula C7H8N2OS B1595064 {6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol CAS No. 76919-40-9](/img/structure/B1595064.png)

{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol

Vue d'ensemble

Description

“{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is a chemical compound with the molecular weight of 168.22 . Its IUPAC name is (6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol . It is a powder at room temperature .

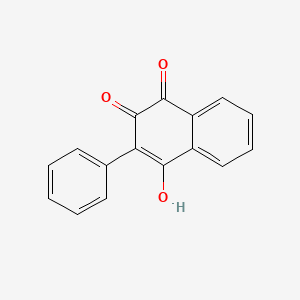

Molecular Structure Analysis

The InChI code for “{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is 1S/C7H8N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-3,10H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

“{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” is a powder at room temperature . It has a melting point of 168-171°C .

Applications De Recherche Scientifique

Nanocrystal Synthesis

In the realm of materials science, the reaction of Zn(NO3)2·6H2O with 2-methylimidazole in methanol at room temperature leads to the formation of well-shaped nanocrystals of ZIF-8, which are microporous and thermally stable up to approximately 200 °C. This synthesis process is notable for its rapidity and the uniform size distribution of the resulting nanocrystals, as monitored by time-resolved static light scattering (Cravillon et al., 2009).

Catalytic Activity

Methanol serves as both a hydrogen source and a C1 synthon in various chemical syntheses and energy technologies. Utilizing methanol, a clean and cost-effective method for the selective N-methylation of amines has been developed using RuCl3.xH2O as a catalyst. This process is compatible with a wide range of amines and facilitates the synthesis of several pharmaceutical agents through late-stage functionalization, demonstrating the synthetic value of methanol in organic synthesis (Sarki et al., 2021).

Ionic Liquid Applications

The study of ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate ([Bmim][HSO4]), has revealed their effectiveness as solvents and acid catalysts for in-situ extractive transesterification processes. This approach has been applied to the conversion of wet Nannochloropsis with methanol, highlighting the potential of ionic liquids in biodiesel production and showcasing their economic viability (Sun et al., 2017).

Photoreactions and Photooxidation

The photooxidation of 2-(4-thiazolyl)-1H-benzimidazole (Thiabendazole) in methanol, both in the presence and absence of a photosensitizer, has been investigated. This research provides insight into the mechanisms of photolysis and the main products resulting from this process, contributing to our understanding of photochemical reactions (Mahran et al., 1983).

Safety And Hazards

The safety information for “{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2OS/c1-5-6(4-10)9-2-3-11-7(9)8-5/h2-3,10H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNCFSVSYFCIZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318545 | |

| Record name | (6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-Methylimidazo[2,1-b][1,3]thiazol-5-yl}methanol | |

CAS RN |

76919-40-9 | |

| Record name | 76919-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

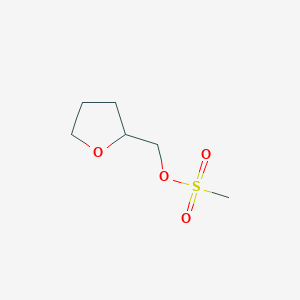

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

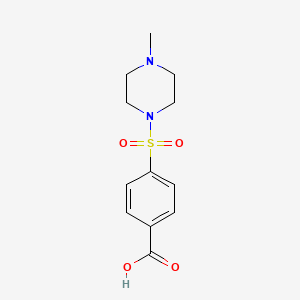

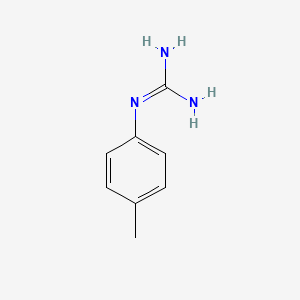

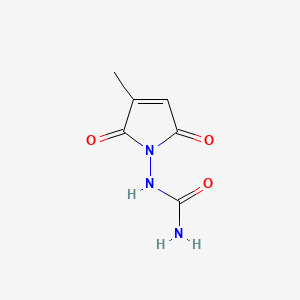

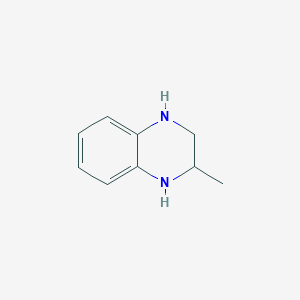

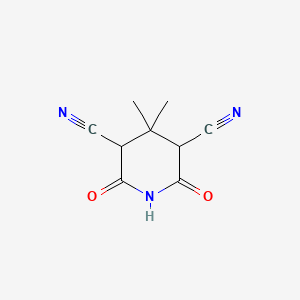

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.